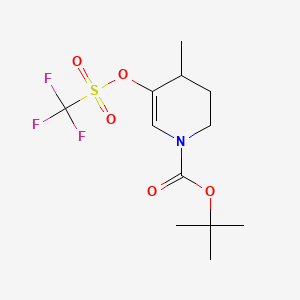
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H18F3NO5S. It is a derivative of pyridine and is commonly used in organic synthesis as a reagent or intermediate. The compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties, and a tert-butoxycarbonyl (Boc) protecting group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate typically involves the following steps:
Protection of the Pyridine Nitrogen: The pyridine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the pyridine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Trifluoromethanesulfonate Group: The protected pyridine derivative is then reacted with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine to introduce the trifluoromethanesulfonate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted pyridine derivatives, where the trifluoromethanesulfonate group is replaced by the nucleophile.
Deprotection: The major product is the free amine derivative of the pyridine compound.
科学的研究の応用
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent or intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting the central nervous system.
Biological Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate is primarily related to its role as a reagent in chemical reactions. The trifluoromethanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The Boc protecting group provides temporary protection to the pyridine nitrogen, allowing selective reactions to occur at other sites on the molecule.
類似化合物との比較
1-Boc-4-methyl-1,4,5,6-tetrahydro-3-pyridyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound also contains a Boc protecting group and is used in similar synthetic applications.
1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline: This compound is structurally similar but contains different functional groups, leading to different reactivity and applications.
1-Methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylic acid tert-butyl ester: This compound also contains a Boc protecting group and is used in organic synthesis.
The uniqueness of this compound lies in its combination of a trifluoromethanesulfonate group and a Boc protecting group, which provides specific reactivity and versatility in synthetic applications.
特性
分子式 |
C12H18F3NO5S |
|---|---|
分子量 |
345.34 g/mol |
IUPAC名 |
tert-butyl 4-methyl-5-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO5S/c1-8-5-6-16(10(17)20-11(2,3)4)7-9(8)21-22(18,19)12(13,14)15/h7-8H,5-6H2,1-4H3 |
InChIキー |
ITBOHXGHMSSDGU-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(C=C1OS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


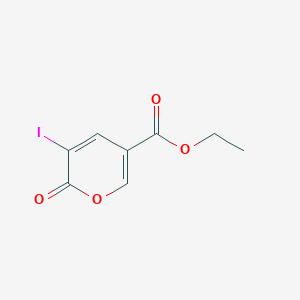
![Ethyl 4-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13665725.png)
![(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13665727.png)
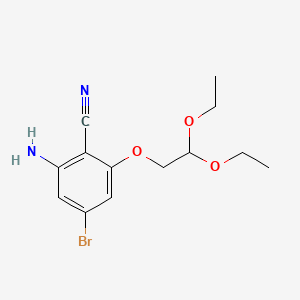
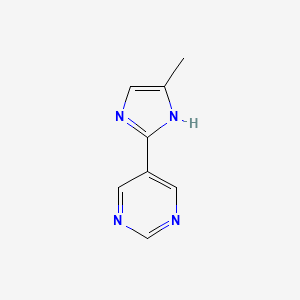
![7-Chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665733.png)
![6,8-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B13665739.png)
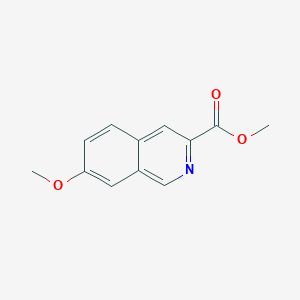
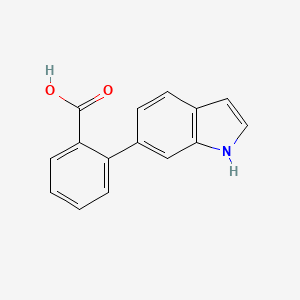
![5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665750.png)

![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)


